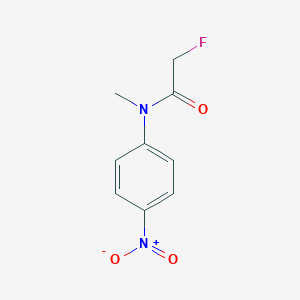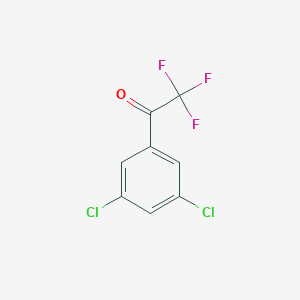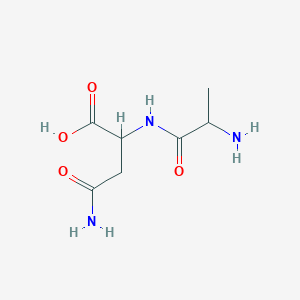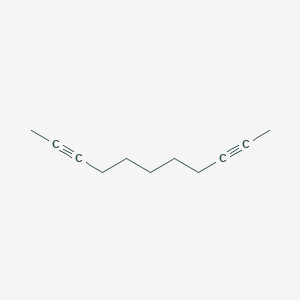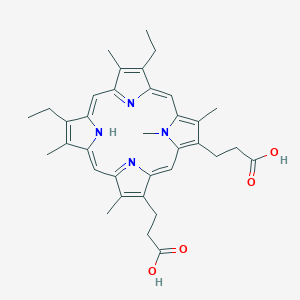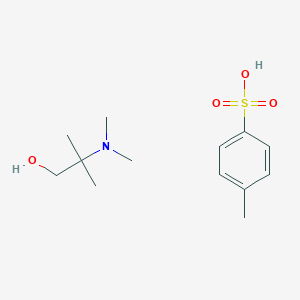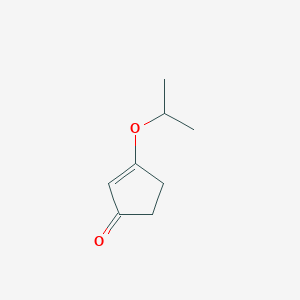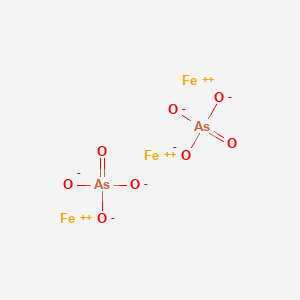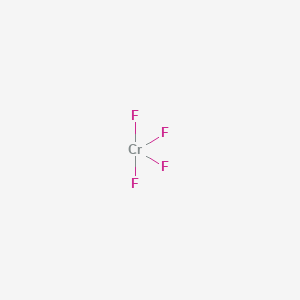
Chromium tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium tetrafluoride (CrF4) is a chemical compound that consists of one chromium ion and four fluoride ions. It is a highly reactive and toxic compound that is commonly used in scientific research.
Wirkmechanismus
Chromium tetrafluoride is a Lewis acid that can accept electron pairs from other molecules. It can also act as a fluoride ion acceptor, which makes it a useful reagent for fluoride transfer reactions. Chromium tetrafluoride has been shown to catalyze a variety of organic reactions, including the Diels-Alder reaction, Friedel-Crafts reaction, and Michael addition reaction.
Biochemical and Physiological Effects:
Chromium tetrafluoride is a toxic compound that can cause severe health effects if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. There is limited information available on the biochemical and physiological effects of Chromium tetrafluoride on living organisms.
Wissenschaftliche Forschungsanwendungen
Chromium tetrafluoride is commonly used in scientific research as a catalyst for organic reactions. It is also used in the synthesis of other chromium compounds and as a precursor for the preparation of other fluoride compounds. Chromium tetrafluoride has been used in the preparation of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Chromium tetrafluoride in lab experiments is its high reactivity and selectivity. It can catalyze a variety of organic reactions with high efficiency. However, its toxicity and instability make it a challenging reagent to work with. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Zukünftige Richtungen
Future research on Chromium tetrafluoride could focus on its applications in the synthesis of novel materials and catalysts. It could also be used in the development of new fluoride transfer reactions and as a reagent for the preparation of other fluoride compounds. Further studies on the toxicity and environmental impact of Chromium tetrafluoride could also be conducted to ensure safe handling and disposal procedures.
Synthesemethoden
Chromium tetrafluoride can be synthesized by reacting chromium metal with fluorine gas at high temperatures. The reaction produces a dark green solid that is highly reactive and unstable. The synthesis of Chromium tetrafluoride requires careful handling and should only be done by experienced chemists.
Eigenschaften
CAS-Nummer |
10049-11-3 |
|---|---|
Produktname |
Chromium tetrafluoride |
Molekularformel |
CrF4 |
Molekulargewicht |
127.99 g/mol |
IUPAC-Name |
chromium(4+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH/h;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
SYJRAUIOIRVQSW-UHFFFAOYSA-J |
Isomerische SMILES |
F[Cr](F)(F)F |
SMILES |
[F-].[F-].[F-].[F-].[Cr+4] |
Kanonische SMILES |
F[Cr](F)(F)F |
Synonyme |
chromium tetrafluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




